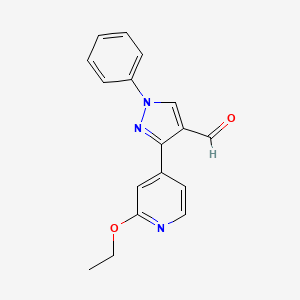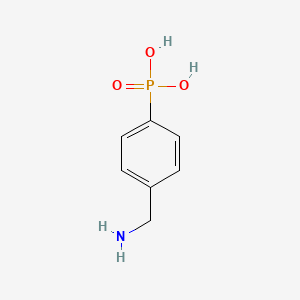
(4-(Aminomethyl)phenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Aminomethyl)phenyl)phosphonic acid is an organic compound with the molecular formula C7H10NO3P. It is characterized by a phenyl ring substituted with an aminomethyl group and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)phenyl)phosphonic acid typically involves the reaction of a phosphonic acid derivative with an aminomethyl-substituted benzene. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-(Aminomethyl)phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphinic acid.
Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phenylphosphonic acids
Scientific Research Applications
(4-(Aminomethyl)phenyl)phosphonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)phenyl)phosphonic acid involves its interaction with molecular targets through its aminomethyl and phosphonic acid groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing biochemical pathways. For example, it can act as a catalyst by facilitating the formation of covalent bonds between functional groups .
Comparison with Similar Compounds
(Aminomethyl)phosphonic acid (AMPA): Similar in structure but lacks the phenyl ring.
Glyphosate: Contains a similar phosphonic acid group but has different substituents.
Aminomethylenephosphonic acids: Share the aminomethyl and phosphonic acid groups but differ in the overall structure.
Uniqueness: (4-(Aminomethyl)phenyl)phosphonic acid is unique due to the presence of both an aminomethyl group and a phenyl ring, which imparts distinct chemical and biological properties compared to other aminophosphonic acids .
Properties
Molecular Formula |
C7H10NO3P |
|---|---|
Molecular Weight |
187.13 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) |
InChI Key |
OAMSKJWYWCTURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


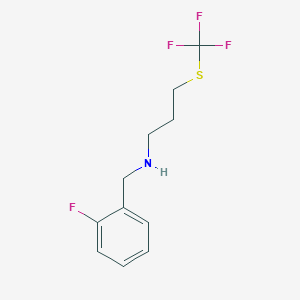
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)

![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)

![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
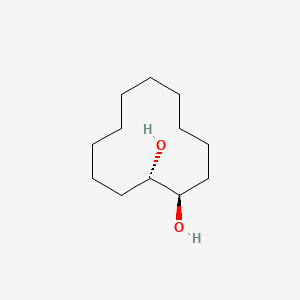
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
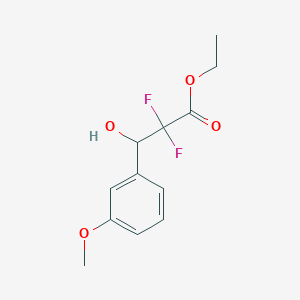
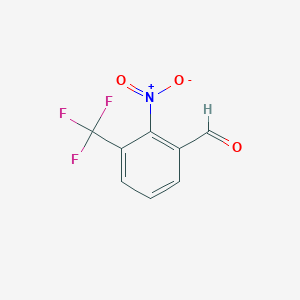
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
